Solid-State Packing and Crystal Morphology Differentiates 2-Bromo-3-hydroxybenzonitrile from 3-Bromo-2-hydroxybenzonitrile
Single-crystal X-ray diffraction studies reveal that 2-Bromo-3-hydroxybenzonitrile (target compound) and its positional isomer, 3-Bromo-2-hydroxybenzonitrile, adopt distinctly different crystal packing arrangements. The target compound forms infinite molecular chains via strong O-H···N hydrogen bonds [1]. In contrast, its isomer forms centrosymmetric dimers via O-H···N interactions [2]. These differing intermolecular interaction motifs lead to variations in solid-state properties.
| Evidence Dimension | Hydrogen-bonding motif |
|---|---|
| Target Compound Data | Infinite chains (C(8) motif) via O-H···N≡C hydrogen bonds |
| Comparator Or Baseline | 3-Bromo-2-hydroxybenzonitrile: Centrosymmetric dimers (R²₂(10) ring) via O-H···N≡C hydrogen bonds |
| Quantified Difference | Qualitative difference in supramolecular architecture (chain vs. dimer) |
| Conditions | Single-crystal X-ray diffraction at 173 K (target) and 296 K (comparator) |
Why This Matters
The distinct supramolecular architecture directly influences bulk properties such as crystal habit, mechanical stability, and dissolution rate, which are critical parameters for formulation and material processing.
- [1] Türk, G., et al. (2012). 2-Bromo-3-hydroxybenzonitrile. Acta Crystallographica Section E, 68(Pt 7), o2122. doi: 10.1107/S1600536812026570 View Source
- [2] Tahir, M. N., et al. (2010). 3-Bromo-2-hydroxybenzonitrile. Acta Crystallographica Section E, 66(Pt 11), o2817. doi: 10.1107/S1600536810040034 View Source
